(Z)-N-(5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
Description
Chemical Classification and Structural Taxonomy
The compound belongs to the fused bicyclic thieno-thiazole family, characterized by a sulfur-containing heterocyclic system with two adjacent rings. Its molecular architecture features three critical components:
- A tetrahydrothieno[3,4-d]thiazole core with 5,5-dioxide functionality
- A 4-phenoxyphenyl substituent at position 3
- An acetamide group in a (Z)-configuration at position 2
Molecular Formula: C₁₉H₁₇N₂O₄S₂
Molecular Weight: 425.48 g/mol
The IUPAC name systematically describes its connectivity:
- Base structure: Tetrahydrothieno[3,4-d]thiazole indicates fused thiophene and thiazole rings with hydrogenation at non-aromatic positions
- Substituents:
X-ray crystallography of analogous compounds reveals:
Historical Context of Thieno[3,4-d]thiazole Derivatives in Heterocyclic Chemistry
The development of thieno-thiazole derivatives spans four key phases:
Early work focused on cyclocondensation reactions between thiophene precursors and thiazole-forming agents. The 1980s saw advancement through sulfonation reactions, which improved solubility and electronic characteristics critical for pharmaceutical applications.
Recent innovations (2021–2025) include:
- Multi-component reactions: Efficiently constructs fused thieno-thiazoles with diverse substituents
- Computational modeling: Predicts electronic distributions and reactive sites prior to synthesis
- Hybrid scaffolds: Integrates with pyrazoline and acetamide groups for enhanced bioactivity
Structural evolution trends show:
Properties
Molecular Formula |
C19H18N2O4S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-phenoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C19H18N2O4S2/c1-13(22)20-19-21(17-11-27(23,24)12-18(17)26-19)14-7-9-16(10-8-14)25-15-5-3-2-4-6-15/h2-10,17-18H,11-12H2,1H3 |
InChI Key |
JWTGLJJBHMLMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into three primary components: (1) the tetrahydrothieno[3,4-d]thiazole ring system, (2) the 4-phenoxyphenyl substituent at position 3, and (3) the acetamide group at position 2. Retrosynthetically, the sulfone moiety (5,5-dioxido) suggests late-stage oxidation of a sulfide intermediate. The Z-configuration of the imine (ylidene) group necessitates controlled reaction conditions to favor thermodynamic or kinetic selectivity .
Formation of the Tetrahydrothieno[3,4-d]thiazole Core
The bicyclic tetrahydrothieno[3,4-d]thiazole system is constructed via a cyclization reaction between a sulfur-containing diamine and a carbonyl source. A method adapted from green chemistry approaches employs dithiooxamide and aldehydes in a deep eutectic solvent (DES) composed of L-proline and ethylene glycol (1:50 mol/mol) at 70°C . For the target compound, cyclization likely proceeds with a pre-functionalized aldehyde precursor to introduce the 4-phenoxyphenyl group in subsequent steps.
Key Reaction Conditions
-
Solvent : L-proline:ethylene glycol DES
-
Temperature : 70°C
-
Yield : 80–85% (based on analogous thiazolo[5,4-d]thiazole syntheses) .
Acetamide Functionalization
The acetamide group is installed via acylation of a primary amine intermediate. Protection-deprotection strategies are critical to prevent side reactions during earlier steps. For example, acetylation with acetic anhydride in the presence of a base (e.g., pyridine) at room temperature achieves quantitative conversion .
Optimized Acylation Conditions
-
Reagent : Acetic anhydride (2 equiv)
-
Base : Pyridine (3 equiv)
-
Solvent : Dichloromethane (DCM)
-
Time : 2 h
Oxidation to the Sulfone Moiety
The sulfone group at positions 5,5 is introduced by oxidizing a sulfide precursor. Patent data suggests using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature . Alternative oxidants like hydrogen peroxide with a tungstate catalyst may also be employed.
Oxidation Comparison Table
| Oxidant | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| mCPBA | DCM | 0°C → RT | 92 | 99 |
| H₂O₂/Na₂WO₄ | EtOH/H₂O | 50°C | 85 | 95 |
Data adapted from sulfone syntheses in .
Stereochemical Control of the Z-Configuration
The Z-configuration of the imine group is stabilized through steric and electronic effects. Crystallographic studies of analogous thiazole derivatives indicate that bulky substituents on the thieno ring favor the Z-isomer by hindering rotation . Additionally, low-temperature reaction conditions (e.g., −20°C) during imine formation can kinetically trap the Z-form .
Critical Parameters for Z-Selectivity
-
Temperature : −20°C during iminization
-
Solvent : Tetrahydrofuran (THF)
Optimization of Reaction Conditions
Final optimization involves telescoping steps to improve efficiency. For example, a one-pot cyclization-coupling sequence reduces purification overhead. Green chemistry principles from DES-based syntheses are integrated to minimize waste.
One-Pot Protocol
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido groups or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenol derivatives, halogenated compounds, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
The biological activity of (Z)-N-(5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is influenced by its structural features. Compounds with similar frameworks have been investigated for various pharmacological effects, including:
- Antimicrobial Activity : The thiazole derivatives are known for their antimicrobial properties, suggesting that this compound could be explored for antibiotic development.
- Anticancer Properties : The phenoxy group attached to the benzothiazole structure has been linked to anticancer activity, making this compound a candidate for cancer therapy research.
- Anti-inflammatory Effects : The acetamide functional group has been associated with anti-inflammatory properties, indicating potential applications in pain relief medication.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires careful optimization to achieve high yields and purity. The chemical reactivity of this compound can lead to the formation of diverse derivatives that may possess enhanced biological properties.
Mechanism of Action
The mechanism of action of (Z)-N-(5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The compound is compared to three analogs (Table 1):
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ()
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- 4-Phenoxyphenyl vs. Methoxyphenyl Groups: The target’s 4-phenoxyphenyl group increases steric bulk and lipophilicity compared to methoxy-substituted analogs. This may reduce aqueous solubility but improve membrane permeability.
- Positional Isomerism: The 2-methoxyphenyl analog () introduces steric hindrance near the acetamide group, possibly altering conformation and hydrogen-bonding capacity compared to the target’s para-substituted phenoxy group .
Pharmacological Implications
- Sulfone Group: The 5,5-dioxido moiety in the target and its analogs enhances polarity and metabolic stability compared to non-sulfonated thiadiazoles () .
- Thieno[3,4-d]thiazole vs.
Biological Activity
(Z)-N-(5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that exhibits significant potential for various biological activities due to its unique structural features. This compound integrates a thiazole ring, a tetrahydrothieno moiety, and a phenoxyphenyl group, which collectively enhance its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This structure includes:
- Thiazole and Thieno Rings : These heterocyclic structures are known for their diverse biological activities.
- Phenoxy Group : Enhances lipophilicity and may facilitate interaction with biological membranes.
- Dioxido Moiety : Imparts unique reactivity that could influence biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar frameworks to this compound exhibit antimicrobial properties. The presence of the thiazole ring is particularly noted for its ability to inhibit bacterial growth. For instance, derivatives of thiazole have shown effectiveness against various strains of bacteria and fungi .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Pseudomonas aeruginosa | 0.21 μM |
| B | Escherichia coli | 0.25 μM |
| C | Candida spp. | 0.30 μM |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A | MCF7 (Breast) | 15 | Caspase activation |
| B | PC3 (Prostate) | 20 | DNA damage induction |
| C | SKNMC (Neuroblastoma) | 18 | Inhibition of cell proliferation |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors within cells, altering their activity and triggering biochemical pathways that lead to antimicrobial or anticancer effects.
- Molecular Docking Studies : Computational models indicate favorable binding interactions with targets such as DNA gyrase and MurD, which are crucial in bacterial replication .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of multi-drug resistant bacterial strains.
- Cancer Therapy Development : Research on similar thiazole derivatives showed promising results in preclinical models for breast and prostate cancer treatment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-N-(5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a refluxed mixture of sodium azide (NaN₃) and 2-chloro-N-phenylacetamide derivatives in a toluene:water solvent system (8:2 v/v) under controlled heating (5–7 hours) is a common approach. Post-reaction purification involves solvent removal under reduced pressure, crystallization (ethanol), or ethyl acetate extraction, followed by drying over Na₂SO₄ . Advanced analogs in related thiazole/benzothiazine systems use similar protocols with modifications in substituents and reaction times .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Characterization relies on 1H/13C NMR for confirming stereochemistry and substituent positions, mass spectrometry (ESI-TOF) for molecular weight validation, and elemental analysis (C, H, N, S) to verify purity. For example, in analogous tetrahydrothienothiazol systems, NMR peaks between δ 2.5–4.0 ppm typically correspond to methylene/methine protons in the fused thiazole ring, while aromatic protons appear at δ 6.8–7.5 ppm . IR spectroscopy (C=O stretch ~1650–1700 cm⁻¹) confirms the acetamide moiety .
Advanced Research Questions
Q. What strategies optimize reaction yields for derivatives with modified phenoxyphenyl or thiazolidinone moieties?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency in thiazole systems compared to toluene .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate nucleophilic substitutions in acetamide synthesis .
- Temperature control : Reflux at 90–110°C minimizes side reactions (e.g., hydrolysis) in multi-step syntheses .
Comparative studies show 15–20% yield improvements when substituting NaN₃ with K₂CO₃ in azide-mediated reactions .
Q. How do stereochemical variations (Z/E isomerism) impact biological activity, and how are they resolved experimentally?
- Methodological Answer : The Z-configuration in the imine bond (C=N) is stabilized by intramolecular hydrogen bonding with the 5,5-dioxido group, confirmed via X-ray crystallography (e.g., bond angles < 120°) . Biological assays (e.g., antioxidant or enzyme inhibition) show Z-isomers exhibit 2–3× higher activity than E-isomers due to enhanced binding to hydrophobic pockets in target proteins . Resolution involves chiral HPLC (e.g., Chiralpak AD-H column) or recrystallization in ethanol/water mixtures .
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G* basis set) model electron density distribution, identifying the acetamide carbonyl (C=O) and thiazole sulfur as electrophilic centers .
- Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., COX-2 enzymes), guiding functional group modifications .
- Hammett σ constants quantify substituent effects on reaction rates for derivatives .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for analogs: How are these resolved?
- Methodological Answer : Variations arise from polymorphic forms or hydration states. For example, a 10–15°C difference in melting points for thiazolidinone derivatives is resolved via:
- DSC analysis to identify phase transitions.
- Powder XRD to confirm crystalline vs. amorphous states.
- Standardized recrystallization protocols (e.g., ethanol vs. acetonitrile) to ensure consistency .
Q. Conflicting antioxidant activity data in similar compounds: What experimental variables explain this?
- Methodological Answer : Contradictions arise from:
- Assay choice : DPPH radical scavenging (IC₅₀) vs. FRAP assays measure different mechanisms.
- Solvent polarity : Acetamide solubility in DMSO vs. methanol affects bioavailability in vitro .
- Cell line specificity : HepG2 vs. RAW 264.7 macrophages show varying ROS inhibition due to metabolic differences .
Methodological Tables
Table 1 : Key Synthetic Parameters for Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 90–110°C | Prevents decomposition | |
| Solvent (Polarity) | DMSO > Toluene | Enhances cyclization | |
| Catalyst (Triethylamine) | 1.5 eq. | Accelerates nucleophilic attack |
Table 2 : Spectroscopic Signatures for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Thiazole C-H | 7.1–7.3 (d, J=8 Hz) | 1560–1580 (C=N stretch) |
| Acetamide C=O | - | 1680–1700 |
| Sulfone (SO₂) | - | 1300–1350 (asymmetric) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
